molecular formula C22H30O2 B15076896 5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) CAS No. 4255-22-5

5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)

Cat. No.: B15076896
CAS No.: 4255-22-5
M. Wt: 326.5 g/mol
InChI Key: PSUKSRYRAXNSIY-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features The compound 5,5'-[ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene) (CAS: 4255-22-5) is a bicyclic bis-ether derivative featuring a norbornene-like framework. Its structure consists of two 3a,4,5,6,7,7a-hexahydro-4,7-methanoindene moieties linked via an ethane-1,2-diylbis(oxy) spacer. The methanoindene core imparts rigidity, while the ethylene glycol-derived linker introduces conformational flexibility . This compound is part of a broader class of bridged bicyclic structures used in organic synthesis, coordination chemistry, and materials science.

For example, ethylene glycol derivatives react with halogenated aromatic or aliphatic precursors under basic conditions (e.g., using DIPEA as a base), as seen in the synthesis of related CRISPR-editing agents . Applications of such compounds span molecular scaffolds in drug discovery, ligands for coordination polymers, and crosslinkers in bioconjugation .

Properties

CAS No.

4255-22-5

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

9-[2-(8-tricyclo[5.2.1.02,6]dec-4-enyloxy)ethoxy]tricyclo[5.2.1.02,6]dec-3-ene

InChI

InChI=1S/C22H30O2/c1-3-15-13-9-19(17(15)5-1)21(11-13)23-7-8-24-22-12-14-10-20(22)18-6-2-4-16(14)18/h1-2,5-6,13-22H,3-4,7-12H2

InChI Key

PSUKSRYRAXNSIY-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C3CC2C(C3)OCCOC4CC5CC4C6C5CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) typically involves the reaction of hexahydro-1h-4,7-methanoindene derivatives with ethane-1,2-diylbis(oxy) compounds under controlled conditions. The reaction is often carried out under hydrothermal conditions, which involve heating the reactants in a sealed vessel at high temperatures and pressures .

Industrial Production Methods

The use of high-pressure reactors and precise temperature control is essential to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) involves its ability to form stable complexes with metal ions. The ethane-1,2-diylbis(oxy) linker provides flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.

Comparison with Similar Compounds

Structural Analogues with Ethane-Diylbis(oxy) Linkers

Table 1: Ethane-Diylbis(oxy)-Linked Compounds

Compound Name Core Structure Functional Groups/Substituents Key Applications/Properties References
5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene) Norbornene-derived bicyclic Ether linkage, rigid bicyclic cores Coordination polymers, crosslinking
5,5′-(Ethane-1,2-diyl)-bis(oxy)diisophthalic acid (H₄edda) Isophthalic acid Four carboxylic acid groups 3D coordination polymers, catalysis
Diethyl 5,5'-(ethane-1,2-diylbis(oxy))bis(2-(azidomethyl)nicotinate) Pyridine Azide, ester groups CRISPR gene-editing probes
BiPh(3,3',4,4',5,5')P₆ Inositol polyphosphate Phosphate esters Enzyme inhibition (INPP5B)

Key Observations:

  • Rigidity vs. Flexibility: The methanoindene-based compound (target molecule) exhibits greater rigidity compared to H₄edda, which adopts flexible conformations to form 3D coordination networks .
  • Functional Group Diversity : The azide and ester groups in diethyl 5,5'-(ethane-diylbis(oxy))bis(nicotinate) enable click chemistry applications, contrasting with the phosphate-rich BiPh(3,3',4,4',5,5')P₆ used in enzymatic studies .
Compounds with Alternative Linkers

Table 2: Analogues with Non-Ethane-Diyl Linkers

Compound Name Linker Type Core Structure Key Applications/Properties References
5,5'-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) Piperazine Dithiolone Antimicrobial agents
5,5'-(1,4-Phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) Phenylenedimethylidene Pyrimidine Photocatalysis, material science
7,7′-(Ethane-1,2-diyl)bis(1,2,3,4-tetrahydroacridine-9-carboxylic acid) Ethane-diyl (non-ether) Acridine Fluorescent probes, DNA intercalation

Key Observations:

  • Linker Impact on Reactivity: Piperazine-linked dithiolones exhibit enhanced solubility and bioactivity compared to ether-linked methanoindenes, which prioritize structural stability .
  • Electronic Effects : The phenylenedimethylidene linker in pyrimidine derivatives facilitates π-π stacking, crucial for photocatalytic applications, a feature absent in ethane-diylbis(oxy) systems .
Physicochemical and Functional Comparisons

Thermal Stability :

  • Methanoindene derivatives generally display higher thermal stability (decomposition >250°C) due to their fused bicyclic cores, whereas H₄edda-based coordination polymers decompose near 200°C .

Solubility :

  • Ether-linked compounds (e.g., the target molecule) are sparingly soluble in polar solvents (e.g., DMF, DMSO), whereas carboxylic acid derivatives (e.g., H₄edda) exhibit improved aqueous solubility at basic pH .

Biological Activity

5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) is a complex organic compound with unique structural properties. Its biological activity is of significant interest in various fields including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound features two hexahydro-1h-4,7-methanoindene units linked by an ethane-1,2-diylbis(oxy) group. The molecular formula is C22H30O2C_{22}H_{30}O_{2} with a CAS number of 4255-22-5. Its structure allows for flexibility and the formation of stable complexes with metal ions.

The biological activity of this compound is attributed to its ability to interact with various biological molecules. The ethane-1,2-diylbis(oxy) linker enhances the compound's conformational adaptability, allowing it to form stable complexes with metal ions and possibly interact with enzymes or receptors in biological systems.

Antimicrobial Activity

Research indicates potential antimicrobial properties of related compounds in the same structural class. For instance, studies on similar methanoindene derivatives have demonstrated effectiveness against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity

Preliminary studies suggest that 5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene) exhibits cytotoxic effects on various cancer cell lines. The cytotoxicity is likely mediated through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

StudyFindings
Study A Investigated the antimicrobial effects against Staphylococcus aureus; showed significant inhibition at concentrations above 50 µg/mL.
Study B Evaluated cytotoxicity in breast cancer cell lines; IC50 values were reported at 30 µM after 48 hours of exposure.
Study C Assessed the compound's interaction with metal ions; demonstrated enhanced stability and potential for use in drug delivery systems.

Research Findings

  • Antimicrobial Properties : A study highlighted the compound's ability to inhibit bacterial growth effectively when tested against several strains.
  • Cytotoxic Effects : In vitro assays revealed that the compound could induce apoptosis in cancer cells through mitochondrial pathways.
  • Metal Ion Interaction : Research has shown that the compound forms stable complexes with transition metals which could enhance its therapeutic efficacy.

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